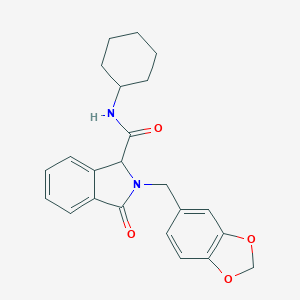![molecular formula C20H19NO2S2 B293220 N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, also known as MPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. MPTS is a sulfonium salt that can be synthesized using a simple and efficient method.
Mécanisme D'action
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene works by reacting with thiols to form a fluorescent adduct. The reaction involves the transfer of an electron from the thiol to the sulfonium group of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, resulting in the formation of a stable adduct. The fluorescence of the adduct can be detected using a fluorescence spectrometer. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been found to have minimal toxicity towards cells and tissues. Its high selectivity for thiols makes it an ideal probe for the detection of thiols in biological systems. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been shown to bind to proteins, which can affect their function. This property of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been exploited in the study of protein-ligand interactions and enzyme kinetics.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has several advantages for lab experiments. Its synthesis method is simple and efficient, and it can be easily purified. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules, making it an ideal probe for the detection of thiols in biological systems. However, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has some limitations. Its fluorescence is pH-dependent, which can affect its sensitivity and selectivity. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is sensitive to oxygen, which can quench its fluorescence.
Orientations Futures
There are several future directions for the study of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene. One direction is the development of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene derivatives with improved properties, such as increased selectivity and sensitivity. Another direction is the use of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene in the study of protein-protein interactions and protein conformational changes. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be used in the study of oxidative stress and redox signaling in cells. Overall, the unique properties of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene make it a promising compound for scientific research in various fields.
Méthodes De Synthèse
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzene-1,2-dithiol with 2-methylphenyl iodide in the presence of a base. The resulting product is then treated with dimethylsulfate to form the sulfonium salt. The synthesis method of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is advantageous as it is easy to perform, involves readily available reagents, and produces high yields of the product.
Applications De Recherche Scientifique
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been extensively studied for its scientific research applications. One of its main applications is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiols. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been used in the study of protein-ligand interactions and enzyme kinetics. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Formule moléculaire |
C20H19NO2S2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(NZ)-4-methyl-N-[(2-methylphenyl)-phenyl-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-16-12-14-19(15-13-16)25(22,23)21-24(18-9-4-3-5-10-18)20-11-7-6-8-17(20)2/h3-15H,1-2H3 |
Clé InChI |
OCEOKSRLEDBGRQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C2=CC=CC=C2)\C3=CC=CC=C3C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)


![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)